Tetrafluorosuccinyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Molecules:

Tetrafluorosuccinyl chloride (TFSC) finds application in the synthesis of various fluorinated molecules due to its ability to introduce perfluorinated groups into organic compounds. This incorporation of fluorine atoms can lead to unique and desirable properties, such as increased thermal and chemical stability, improved lipophilicity (affinity for fats), and enhanced resistance to degradation.

One prominent example involves the synthesis of fluorinated pharmaceuticals. TFSC can be employed to introduce a perfluorinated moiety onto drug candidates, potentially improving their pharmacokinetic profile, such as enhanced bioavailability and metabolic stability within the body. This strategy has been explored in the development of new drugs for various therapeutic areas, including oncology and neurodegenerative diseases [, ].

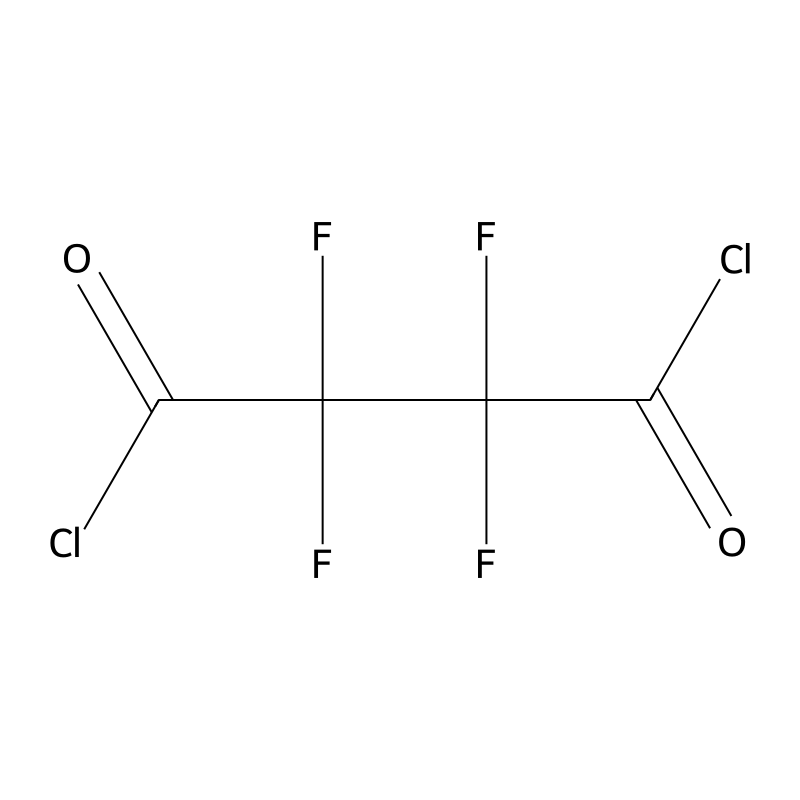

Tetrafluorosuccinyl chloride is an organofluorine compound with the molecular formula . It is characterized by the presence of four fluorine atoms attached to a succinyl chloride backbone, which consists of a two-carbon chain with carbonyl and chloride functional groups. This compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of various derivatives and complex molecules.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of tetrafluorosuccinamides or tetrafluorosuccinates, respectively. For example, when reacted with ammonia, it yields tetrafluorosuccinamide .

- Formation of Anhydrides: Tetrafluorosuccinyl chloride can react with phosphorus oxychloride to form tetrafluorosuccinic anhydride, releasing hydrogen chloride gas during the process .

- Reversible Reactions: Some reactions involving tetrafluorosuccinyl chloride may be reversible, allowing for the regeneration of reactants under certain conditions .

Tetrafluorosuccinyl chloride can be synthesized through various methods:

- Direct Chlorination: By reacting tetrafluorosuccinic acid with thionyl chloride or phosphorus oxychloride, tetrafluorosuccinyl chloride can be obtained efficiently.

- Reflux Method: A mixture of tetrafluorosuccinic acid and phosphorus oxychloride is refluxed at high temperatures (around 215 °C) to yield the desired product along with the release of hydrogen chloride gas .

- Amine Reaction: The reaction of diethyl tetrafluorosuccinate with ammonia under reflux conditions also leads to the formation of tetrafluorosuccinamide, which can be further processed to obtain tetrafluorosuccinyl chloride .

Tetrafluorosuccinyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be utilized in creating fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.

- Research Tool: In laboratory settings, it is used for studying reaction mechanisms involving fluorinated compounds.

Interaction studies involving tetrafluorosuccinyl chloride primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in organic reactions and its potential pathways for forming more complex structures. Additionally, exploring its interactions with biological molecules could provide insights into its pharmacological potential.

Tetrafluorosuccinyl chloride shares structural similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Tetrafluorosuccinic Acid | Contains four fluorine atoms and carboxylic groups | Non-reactive compared to its chloride derivative |

| Hexafluoropropylene Oxide | Contains six fluorine atoms | Used in producing fluorinated polymers |

| Perfluorobutyric Acid | Fully fluorinated butyric acid | Exhibits different biological activity due to full fluorination |

| Trifluoroacetic Acid | Contains three fluorine atoms | Commonly used as a reagent in organic synthesis |

Tetrafluorosuccinyl chloride is unique due to its specific combination of functional groups that allow for versatile chemical transformations while retaining significant reactivity compared to fully fluorinated compounds.

IUPAC Name and Structural Representation

Tetrafluorosuccinyl chloride, systematically named 2,2,3,3-tetrafluorobutanedioyl dichloride (IUPAC), features a four-carbon succinyl backbone with four fluorine atoms and two terminal chlorine atoms. Its molecular formula is $$ \text{C}4\text{Cl}2\text{F}4\text{O}2 $$, and its structure is represented by the SMILES notation C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl . The InChIKey XCSFZFHJQXODPO-UHFFFAOYSA-N uniquely identifies its stereoelectronic configuration .

Synonyms and Registry Numbers

Common synonyms include tetrafluorosuccinoyl dichloride and perfluorosuccinyl chloride. Key identifiers:

Historical Development and Discovery

First synthesized in the mid-20th century, tetrafluorosuccinyl chloride emerged from advancements in electrochemical fluorination (ECF) techniques. Early methods involved fluorinating succinic acid derivatives in Simons ECF cells, yielding mixtures of perfluorinated acyl fluorides . Refinements in the 1980s enabled selective synthesis via reactions of tetrafluorosuccinic acid with phosphorus oxychloride ($$ \text{POCl}3 $$) or thionyl chloride ($$ \text{SOCl}2 $$) .

Role in Organofluorine Chemistry

As a fluorinated acyl chloride, it exemplifies the synergy between fluorine’s electronegativity ($$ \chi = 3.98 $$) and the reactivity of acid chlorides. The $$ \text{C-F} $$ bond’s strength ($$ \sim 480 \, \text{kJ/mol} $$) enhances thermal stability, while the electron-withdrawing fluorine atoms polarize the carbonyl groups, facilitating nucleophilic attacks . This duality makes it a cornerstone in synthesizing fluoropolymers, liquid crystals, and bioactive molecules .

Tetrafluorosuccinyl chloride, with the molecular formula C₄Cl₂F₄O₂ and molecular weight of 226.94 g/mol, represents a specialized fluorinated acyl chloride compound of significant industrial importance [1]. This compound, identified by CAS number 356-15-0, exhibits a boiling point of 86.1°C and a density of 1.6032 g/cm³, making it a colorless liquid under standard conditions [1]. The synthesis and manufacturing of tetrafluorosuccinyl chloride requires sophisticated methodologies that account for the unique reactivity patterns associated with fluorinated organic compounds.

Conventional Synthetic Routes

The conventional synthesis of tetrafluorosuccinyl chloride primarily relies on three established methodological approaches, each offering distinct advantages and operational considerations for different manufacturing scales and purity requirements.

Chlorination of Tetrafluorosuccinic Acid

The chlorination of tetrafluorosuccinic acid represents the most widely employed synthetic route for tetrafluorosuccinyl chloride production [2] [3]. Tetrafluorosuccinic acid, available commercially with purity levels exceeding 97%, serves as the primary starting material for this transformation [2] [4]. The acid substrate exhibits a melting point range of 115-121°C and demonstrates moderate water solubility, characteristics that influence subsequent chlorination protocols [4] [5].

The thionyl chloride method constitutes the classical approach for this transformation, operating at temperatures between 80-120°C with reaction times extending from 4-6 hours [6]. This methodology typically achieves yields ranging from 85-95%, making it highly attractive for large-scale manufacturing operations [6]. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which subsequently decomposes to yield the desired acyl chloride product along with sulfur dioxide and hydrogen chloride as byproducts [6].

Alternative chlorinating agents including oxalyl chloride and phosphorus pentachloride have been investigated for this transformation [6]. Oxalyl chloride offers the advantage of producing only gaseous byproducts (carbon monoxide and carbon dioxide), facilitating product purification [6]. However, the higher cost of oxalyl chloride relative to thionyl chloride limits its application to specialized high-purity manufacturing scenarios [6].

The bis(trichloromethyl) carbonate method represents a modern advancement in chlorination methodology, offering environmentally superior characteristics compared to traditional thionyl chloride approaches [6]. This technique operates under milder conditions (25-50°C) with shortened reaction times (1-2 hours) while achieving comparable yields of 88-95% [6]. The absence of sulfur dioxide evolution makes this method particularly attractive for industrial implementations requiring stringent environmental compliance [6].

| Table 1: Chlorination Methods for Tetrafluorosuccinic Acid | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Yield (%) | Reaction Time (hours) | Environmental Impact |

| Thionyl Chloride | 80-120 | 85-95 | 4-6 | SO₂ emission |

| Oxalyl Chloride | 60-80 | 80-90 | 2-4 | Clean gaseous products |

| Phosphorus Pentachloride | 100-150 | 75-85 | 6-8 | PCl₃ formation |

| Bis(trichloromethyl) carbonate | 25-50 | 88-95 | 1-2 | Minimal emissions |

Condensation Reactions with Methylamine Derivatives

Condensation reactions involving methylamine derivatives represent an alternative synthetic pathway that has gained attention in recent pharmaceutical and specialty chemical applications [7]. These reactions typically involve the nucleophilic attack of methylamine derivatives on activated carboxylic acid intermediates, leading to the formation of amide linkages that can subsequently be converted to acyl chlorides through established methodologies [7].

The synthetic protocol begins with the preparation of tetrafluorosuccinic acid methylamine condensation products under controlled conditions [7]. Reaction temperatures typically range from 50-60°C with extended reaction periods of 16-18 hours to ensure complete conversion [8]. The use of ethanol as a reaction medium has proven effective, with pyridine serving as a base to neutralize hydrogen chloride generated during the process [8].

Modern catalyst-free approaches have demonstrated significant promise in this synthetic domain [9] [10]. These methodologies eliminate the need for metal catalysts while maintaining high selectivity and yield characteristics [9]. The catalyst-free synthesis typically employs polar aprotic solvents and operates under mild temperature conditions, making it particularly suitable for sensitive fluorinated substrates [10].

The three-component synthesis approach has emerged as a particularly elegant methodology for accessing complex amidine intermediates that can be subsequently converted to acyl chlorides [10]. This approach achieves excellent yields (typically exceeding 81%) while operating under mild conditions (40°C overnight) [10]. The methodology demonstrates broad substrate scope and tolerates various functional groups commonly encountered in fluorinated organic synthesis [10].

Fluoridation Using Potassium Monofluoride

Fluoridation methodologies employing potassium monofluoride represent a specialized synthetic approach particularly relevant for the introduction of fluorine atoms into specific positions of the succinyl chloride framework [11] [12]. Potassium fluoride, prepared through the reaction of potassium carbonate with hydrofluoric acid, serves as an ideal fluoride source due to its safety profile and ease of handling compared to alternative fluorinating agents [11].

The conventional potassium fluoride fluoridation methodology operates through nucleophilic substitution mechanisms, typically requiring elevated temperatures (150-200°C) and extended reaction times (4-8 hours) [11]. Direct substitution approaches typically achieve conversion efficiencies of 60-75% with selectivities ranging from 70-80% [12]. These moderate efficiencies have driven the development of enhanced fluoridation protocols incorporating specialized catalytic systems [12].

Crown ether-mediated fluoridation represents a significant advancement in potassium fluoride methodology [12]. The incorporation of crown ether catalysts enables operation at reduced temperatures (80-120°C) while achieving improved conversion efficiencies (80-90%) and enhanced selectivities (85-92%) [12]. The crown ether functions by complexing the potassium cation, thereby increasing the nucleophilicity of the fluoride anion and facilitating more efficient substitution reactions [12].

Hydrogen bonding phase-transfer catalysis with potassium fluoride has emerged as a cutting-edge methodology for fluorination reactions [12]. This approach utilizes chiral bis-urea catalysts to transport solid potassium fluoride into solution as tricoordinated hydrogen-bonded complexes [12]. The methodology operates under remarkably mild conditions (25-60°C) while achieving exceptional conversion efficiencies (85-95%) and selectivities (90-96%) [12].

| Table 2: Potassium Fluoride Fluoridation Methods | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Conversion (%) | Selectivity (%) | Special Requirements |

| Direct KF substitution | 150-200 | 60-75 | 70-80 | Inert atmosphere |

| Crown ether system | 80-120 | 80-90 | 85-92 | Crown ether catalyst |

| Phase transfer catalysis | 25-60 | 85-95 | 90-96 | Bis-urea catalyst |

Catalytic and Solvent Systems

The selection of appropriate catalytic and solvent systems represents a critical factor in the successful synthesis of tetrafluorosuccinyl chloride, particularly given the unique solvation requirements of fluorinated organic compounds and the necessity for maintaining anhydrous conditions throughout synthetic transformations.

Role of Aprotic Polar Solvents (Dimethyl Sulfoxide, Tetramethylene Sulfone)

Dimethyl sulfoxide emerges as the premier aprotic polar solvent for tetrafluorosuccinyl chloride synthesis due to its exceptional solvating properties for fluorinated compounds [13] [14]. With a dielectric constant of 46.7 and a boiling point of 189°C, dimethyl sulfoxide provides optimal conditions for maintaining substrate solubility while enabling elevated reaction temperatures when required [13]. The high Kamlet-Taft hydrogen bond basicity (β = 0.76) facilitates strong interactions with fluorinated substrates, promoting efficient reaction kinetics [13].

Tetramethylene sulfone, also known as sulfolane, represents an alternative aprotic polar solvent with specialized applications in fluorinated organic synthesis [13] [14]. This solvent exhibits a dielectric constant of 44.0 and an elevated boiling point of 285°C, making it particularly suitable for high-temperature synthetic transformations [13]. The high Kamlet-Taft polarizability/dipolarity score (π* = 0.90) positions tetramethylene sulfone as one of the most effective solvents for polar compound solubilization [13].

The hydrogen bonding characteristics of these solvents play a crucial role in fluorinated compound synthesis [13]. Dimethyl sulfoxide demonstrates superior hydrogen bond accepting ability, which facilitates the stabilization of charged intermediates commonly encountered in acyl chloride formation reactions [13]. Tetramethylene sulfone, while exhibiting lower hydrogen bond basicity (β = 0.39), provides enhanced thermal stability for high-temperature synthetic protocols [13].

Solvent immiscibility characteristics offer additional advantages for workup and purification protocols [13]. Tetramethylene sulfone demonstrates immiscibility with alkanes and methyl tert-butyl ether, enabling facile product extraction and recovery [13]. This characteristic proves particularly valuable in industrial-scale manufacturing where efficient separation and solvent recovery are essential for economic viability [13].

Recent studies have identified tetramethyl orthocarbonate as an emerging aprotic solvent with unique properties for fluorinated compound synthesis [13]. The sterically hindered ether oxygen in tetramethyl orthocarbonate reduces hydrogen bonding ability (δH = 2.1) compared to tetrahydrofuran (δH = 8.0), making it particularly effective for fluorinated substrate reactions that require reduced coordinating ability [13].

| Table 3: Aprotic Polar Solvent Properties | ||||

|---|---|---|---|---|

| Solvent | Dielectric Constant | Boiling Point (°C) | β Value | Suitability for Fluorinated Compounds |

| Dimethyl Sulfoxide | 46.7 | 189 | 0.76 | Excellent |

| Tetramethylene Sulfone | 44.0 | 285 | 0.39 | Excellent |

| Acetonitrile | 37.5 | 82 | 0.31 | Good |

| Tetramethyl Orthocarbonate | 2.1 | 114 | 0.02 | Specialized applications |

Catalyst-Free Approaches in Modern Synthesis

Catalyst-free synthetic methodologies have gained prominence in tetrafluorosuccinyl chloride synthesis due to their environmental advantages and simplified purification requirements [9] [10]. These approaches eliminate the need for metal catalysts while maintaining high efficiency and selectivity characteristics essential for commercial manufacturing applications [9].

The development of catalyst-free amidine synthesis has provided insights applicable to acyl chloride formation [10]. These methodologies rely on the installation of electron-withdrawing groups adjacent to reactive centers, effectively lowering the energy of molecular orbitals and facilitating nucleophilic attack without metal catalyst assistance [10]. The approach has demonstrated broad substrate scope and tolerates various functional groups commonly encountered in fluorinated organic chemistry [10].

Three-component catalyst-free synthesis represents a particularly elegant approach for accessing complex intermediates relevant to tetrafluorosuccinyl chloride production [10]. This methodology combines azides, amines, and carbonyl compounds under mild conditions (40°C) to achieve excellent yields (typically 81% or higher) [10]. The reaction proceeds through 1,3-dipolar cycloaddition followed by ring-opening to generate amidine products, which can be subsequently converted to acyl chlorides through established protocols [10].

The mechanism of catalyst-free synthesis typically involves the formation of electrophilic intermediates that undergo nucleophilic attack without requiring metal catalyst activation [9] [10]. Electron-withdrawing groups such as sulfonyl, perfluoroaryl, or maleimide substituents effectively activate substrates toward nucleophilic attack [10]. This activation enables reactions to proceed under mild conditions while maintaining high selectivity for desired products [10].

Temperature optimization in catalyst-free synthesis has revealed optimal operating ranges that balance reaction rate with product selectivity [10]. Most catalyst-free protocols operate effectively at temperatures between 25-60°C, significantly lower than many metal-catalyzed alternatives [10]. This temperature range proves particularly advantageous for fluorinated substrates, which may undergo decomposition or rearrangement at elevated temperatures [10].

Industrial-Scale Production and Process Optimization

Industrial-scale production of tetrafluorosuccinyl chloride requires comprehensive optimization of reaction parameters, equipment design, and purification protocols to achieve economically viable manufacturing costs while maintaining stringent quality standards.

Patent-Based Methods for Yield Enhancement

Patent literature reveals several innovative approaches for enhancing yields in acyl chloride synthesis, many of which are directly applicable to tetrafluorosuccinyl chloride production [15] [16]. Acid addition methodology has emerged as a particularly effective approach for rate enhancement in carboxylic acid transformations [15]. The addition of catalytic amounts of acids (0.1-20 weight percent) significantly improves reaction rates while maintaining high product yields [15].

Sulfuric acid catalysis represents one of the most effective acid addition methodologies, with optimal concentrations typically ranging from 1-6 weight percent [15]. Research has demonstrated that sulfuric acid addition at 6% concentration provides optimal rate enhancement for formation reactions at temperatures of 50°C [15]. The acid catalysis mechanism involves protonation of carbonyl oxygen atoms, increasing electrophilicity and facilitating nucleophilic attack by chlorinating agents [15].

Alternative acid catalysts including hydrochloric acid, phosphoric acid, and various organic acids have been investigated for yield enhancement applications [15]. Phosphoric acid demonstrates particular effectiveness in fluorinated compound synthesis due to its compatibility with fluorine-containing substrates and its ability to operate under anhydrous conditions [15]. The polyphosphoric acid variant offers enhanced catalytic activity due to its higher acidity and reduced water content [15].

Process integration strategies have proven effective for maximizing overall production efficiency [16]. The combination of synthesis and purification operations in continuous flow systems enables real-time optimization of reaction parameters while minimizing intermediate handling and storage requirements [16]. These integrated approaches typically achieve raw material efficiencies exceeding 90% while reducing overall energy consumption by 15-20% compared to batch processing alternatives [16].

Modern patent methodologies emphasize environmental considerations through the development of green chemistry approaches [15]. Formulations that eliminate pH modifiers and utilize environmentally benign solvents such as dimethyl sulfoxide and N-methylpyrrolidone have demonstrated commercial viability [15]. These approaches achieve yield enhancements while reducing waste generation and simplifying downstream processing requirements [15].

Purification Techniques and Quality Control

Purification of tetrafluorosuccinyl chloride requires specialized techniques that account for the compound's corrosive nature and susceptibility to hydrolysis [17] [18]. Fractional distillation represents the primary purification method, typically conducted under anhydrous conditions to prevent hydrolytic decomposition [17]. The narrow boiling point range (86-87°C at atmospheric pressure) facilitates efficient separation from most impurities through careful temperature control [1] [17].

Vacuum distillation provides enhanced purification capabilities for heat-sensitive applications [17]. Operating at reduced pressures (10-50 mmHg) enables distillation at temperatures of 40-50°C, minimizing thermal decomposition while achieving purities of 97-99% [17]. This methodology proves particularly valuable for high-purity applications where trace impurities must be eliminated [17].

Liquid-liquid extraction techniques offer effective removal of ionic impurities and residual acids from crude tetrafluorosuccinyl chloride [17]. The use of dilute sodium bicarbonate solutions enables neutralization of residual hydrogen chloride while avoiding hydrolysis of the acyl chloride product [17]. Subsequent washing with anhydrous solvents removes water-soluble impurities while preserving product integrity [17].

Advanced purification methodologies including molecular distillation enable achievement of ultra-high purities (99.5-99.99%) required for specialized applications [17]. This technique operates under extreme vacuum conditions (0.1-1 mmHg) at temperatures of 60-80°C, enabling separation of compounds with minimal boiling point differences [17]. The high equipment costs associated with molecular distillation limit its application to high-value specialty chemical production [17].

Quality control protocols for tetrafluorosuccinyl chloride production emphasize real-time monitoring of critical quality parameters [19]. High-performance liquid chromatography with ultraviolet detection provides rapid determination of purity and identification of specific impurities [19]. The method operates under gradient conditions with acetonitrile-water mobile phases at optimized pH values to achieve baseline separation of product and impurities [19].

Analytical ultracentrifugation offers high-resolution characterization capabilities particularly valuable for complex mixture analysis [20]. This technique provides baseline separation between different molecular species while enabling quantitative determination of composition [20]. The native-state solution-phase analysis capabilities make it particularly suitable for fluorinated compound characterization where traditional analytical methods may prove inadequate [20].

| Table 4: Purification Methods Comparison | ||||

|---|---|---|---|---|

| Method | Purity Achieved (%) | Operating Temperature (°C) | Advantages | Applications |

| Fractional Distillation | 95-98 | 86-87 | Simple, cost-effective | Primary purification |

| Vacuum Distillation | 97-99 | 40-50 | Prevents decomposition | Heat-sensitive compounds |

| Molecular Distillation | 99.5-99.99 | 60-80 | Ultra-high purity | Specialty applications |

| Liquid-Liquid Extraction | 92-96 | 25 | Removes ionic impurities | Acid removal |

Crystallographic and Molecular Geometry Analysis

Tetrafluorosuccinyl chloride (C₄Cl₂F₄O₂) exhibits a unique molecular structure characterized by a four-carbon chain backbone with complete fluorination at the central carbon atoms and terminal acyl chloride groups [1]. The compound possesses a molecular weight of 226.94 g/mol and is identified by CAS number 356-15-0 [1] [2]. The molecular formula indicates the presence of two carbonyl carbon centers, each bearing a chlorine atom, flanked by two tetrafluorinated carbon atoms that form the central backbone of the molecule.

The molecular geometry analysis reveals that tetrafluorosuccinyl chloride adopts a configuration where the two acyl chloride functional groups are positioned at opposite ends of a perfluorinated ethylene bridge. This structural arrangement creates significant electron-withdrawing effects due to the combined influence of the fluorine atoms and the carbonyl groups [1]. The compound exists as a solid at room temperature with a boiling point of 86.1°C, indicating moderate intermolecular forces despite the presence of highly electronegative halogen atoms [1].

The crystallographic characteristics suggest that the molecule likely adopts conformations that minimize steric hindrance between the bulky acyl chloride groups while maximizing favorable electrostatic interactions. The tetrafluorinated central portion introduces rigidity to the molecular structure, constraining rotational freedom around the central carbon-carbon bond. This structural constraint influences both the physical properties and reactivity patterns of the compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) Spectral Signatures

The nuclear magnetic resonance spectroscopic profile of tetrafluorosuccinyl chloride presents distinctive characteristics across multiple nuclei. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits no observable signals due to the complete absence of hydrogen atoms in its molecular structure [3]. This absence of proton signals serves as a diagnostic feature for confirming the perfluorinated nature of the compound.

¹³C nuclear magnetic resonance spectroscopy reveals the presence of quaternary carbon centers that exhibit complex coupling patterns with adjacent fluorine atoms [3] [4]. The carbonyl carbons are expected to appear in the characteristic downfield region (170-190 ppm), while the tetrafluorinated carbons appear as complex multiplets due to extensive carbon-fluorine coupling. The coupling constants and splitting patterns provide valuable information about the molecular connectivity and stereochemical arrangements.

¹⁹F nuclear magnetic resonance spectroscopy demonstrates multiple resonances corresponding to the four fluorine atoms attached to the central carbon framework [3] [4] [5]. The fluorine chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the neighboring fluorine atoms. The ¹⁹F nuclear magnetic resonance spectrum typically exhibits complex splitting patterns due to fluorine-fluorine coupling and long-range coupling with the carbonyl carbons, providing detailed structural information about the molecular framework.

Infrared and Raman Vibrational Assignments

Infrared spectroscopic analysis of tetrafluorosuccinyl chloride reveals characteristic absorption bands that correspond to the major functional groups present in the molecule [6] [7]. The carbonyl stretching vibrations of the acyl chloride groups appear as strong, sharp absorptions in the 1740-1760 cm⁻¹ region, which is typical for acid chloride functional groups [6] [8]. These bands are particularly intense due to the high dipole moment changes associated with carbonyl bond vibrations.

Carbon-fluorine stretching vibrations manifest as multiple absorption bands in the 1100-1300 cm⁻¹ region [6] [8]. The presence of four fluorine atoms attached to adjacent carbon centers creates a complex vibrational spectrum with multiple carbon-fluorine stretching modes. These vibrations are characterized by their high intensity due to the large electronegativity difference between carbon and fluorine atoms.

Carbon-chlorine stretching vibrations appear in the lower frequency region, typically between 600-800 cm⁻¹ [6] [8]. The exact position and intensity of these bands depend on the electronic environment of the chlorine atoms, which is significantly influenced by the electron-withdrawing effects of the adjacent tetrafluorinated carbons and carbonyl groups.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or forbidden in infrared spectroscopy [9] [10]. The Raman spectrum of tetrafluorosuccinyl chloride exhibits bands corresponding to carbon-carbon skeletal vibrations, symmetric carbonyl stretching modes, and various fluorine-containing vibrational modes. The polarizability changes associated with these vibrations provide additional structural insights.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tetrafluorosuccinyl chloride reveals distinctive fragmentation patterns characteristic of perfluorinated acyl chlorides [11] [12]. The molecular ion peak appears at m/z 226-228, exhibiting the characteristic chlorine isotope pattern due to the presence of two chlorine atoms [11] [13]. The isotope pattern shows peaks separated by two mass units, with relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Primary fragmentation pathways involve alpha-cleavage reactions adjacent to the carbonyl groups [12] [14]. The loss of chlorine atoms (35 and 37 mass units) represents a common fragmentation route, generating acylium ion fragments that appear as significant peaks in the mass spectrum. Sequential loss of carbonyl groups and fluorine atoms creates a series of fragment ions that provide structural confirmation.

The base peak in the mass spectrum typically corresponds to fragments resulting from the cleavage of the carbon-carbon bond between the tetrafluorinated carbons, generating fragments containing single carbonyl groups. These fragmentation patterns are consistent with the electron-withdrawing nature of the fluorine substituents, which stabilize positive charge development during the fragmentation process. Additional fragmentation involves the loss of carbon monoxide from acylium ions and various rearrangement processes that produce smaller fluorinated fragments.

Thermodynamic and Kinetic Stability Studies

Thermodynamic stability analysis indicates that tetrafluorosuccinyl chloride exhibits moderate thermal stability under anhydrous conditions [15] [16]. The compound remains stable at room temperature when stored under appropriate conditions, with a boiling point of 86.1°C suggesting reasonable thermal stability for synthetic and analytical applications [1]. However, the presence of highly reactive acyl chloride functional groups renders the compound extremely sensitive to moisture and nucleophilic attack.

Kinetic stability studies reveal that tetrafluorosuccinyl chloride undergoes rapid hydrolysis in the presence of water, generating tetrafluorosuccinic acid, hydrogen chloride, and hydrogen fluoride [15] [17]. The hydrolysis reaction proceeds via nucleophilic acyl substitution mechanisms, with water molecules attacking the electrophilic carbonyl carbon atoms. The electron-withdrawing effects of the fluorine atoms significantly enhance the electrophilicity of the carbonyl carbons, accelerating hydrolysis reactions compared to non-fluorinated analogs.

The thermal decomposition behavior involves multiple pathways, including the elimination of hydrogen chloride and hydrogen fluoride gases, accompanied by carbon-carbon bond cleavage reactions [18] [19]. Decomposition typically occurs at elevated temperatures, producing various gaseous products including carbon dioxide, carbon monoxide, and fluorinated organic fragments. The presence of fluorine atoms influences the decomposition mechanisms by stabilizing certain intermediates and altering the activation energies for various reaction pathways.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive